1-bromo-3-methylidenecyclobutane
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Overview
Description
1-Bromo-3-methylidenecyclobutane is an organic compound with the molecular formula C5H7Br. It is a brominated derivative of methylidenecyclobutane, featuring a bromine atom attached to the cyclobutane ring. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-methylidenecyclobutane can be synthesized through several methods. One common approach involves the bromination of 3-methylidenecyclobutane using bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride (CCl4). The reaction typically proceeds under mild conditions, with the bromine adding across the double bond to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. This includes controlling the temperature, solvent, and concentration of reactants to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-methylidenecyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 3-methylidenecyclobutene.
Addition Reactions: The double bond in the cyclobutane ring can participate in addition reactions with electrophiles like hydrogen halides (HX).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO) are used.
Addition: Hydrogen halides (HCl, HBr) in polar solvents like acetic acid (CH3COOH).
Major Products
Substitution: Formation of alcohols, amines, or other substituted cyclobutane derivatives.
Elimination: Formation of alkenes like 3-methylidenecyclobutene.
Addition: Formation of halogenated cyclobutane derivatives.
Scientific Research Applications
1-Bromo-3-methylidenecyclobutane is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where its unique structure can be exploited for drug design.
Material Science: It is employed in the synthesis of novel materials with specific properties, such as polymers and resins.
Biological Studies: The compound is used in biochemical research to study the effects of brominated compounds on biological systems.
Mechanism of Action
The mechanism of action of 1-bromo-3-methylidenecyclobutane involves its reactivity with various nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The double bond in the cyclobutane ring allows for addition reactions, making the compound versatile in chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-methylcyclobutane: Similar structure but lacks the double bond, leading to different reactivity.
3-Bromo-1-methylcyclobutane: Positional isomer with bromine and methyl groups in different positions.
1-Chloro-3-methylidenecyclobutane: Chlorinated analogue with similar reactivity but different halogen.
Uniqueness
1-Bromo-3-methylidenecyclobutane is unique due to the presence of both a bromine atom and a double bond in the cyclobutane ring. This combination imparts distinct reactivity, making it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
4934-60-5 |
---|---|
Molecular Formula |
C5H7Br |
Molecular Weight |
147 |
Purity |
95 |
Origin of Product |
United States |
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